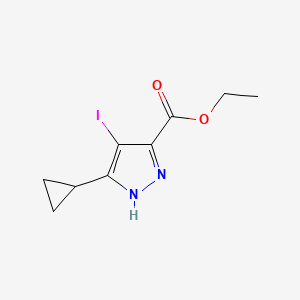

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18068406

Molecular Formula: C9H11IN2O2

Molecular Weight: 306.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11IN2O2 |

|---|---|

| Molecular Weight | 306.10 g/mol |

| IUPAC Name | ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |

| Standard InChI Key | IZSPMYCKVKCIRR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1I)C2CC2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

-

Cyclopropyl group at position 5, introducing steric hindrance and conformational rigidity.

-

Iodine atom at position 4, enhancing electrophilic reactivity and potential for halogen bonding.

-

Ethyl ester at position 3, influencing solubility and serving as a prodrug moiety.

The IUPAC name, ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate, reflects these substituents.

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.10 g/mol |

| IUPAC Name | Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |

| CAS Number | Not publicly disclosed |

Synthesis and Mechanistic Pathways

Synthetic Strategies

The synthesis of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate likely involves multi-step protocols common to pyrazole derivatives :

-

Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane or transition-metal catalysis.

-

Iodination: Electrophilic substitution at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

-

Esterification: Reaction of the carboxylic acid precursor with ethanol under acid catalysis.

Critical Reaction Conditions

-

Temperature: Iodination typically occurs at 0–25°C to avoid side reactions .

-

Catalysts: Lewis acids like BF₃·Et₂O may enhance electrophilic substitution yields .

Research Findings and Comparative Analysis

Structural Analogues

Ethyl 4-iodo-5-propyl-1H-pyrazole-3-carboxylate (PubChem CID: 57444889) shares similarities but differs in the alkyl chain at position 5 . Substituting propyl with cyclopropyl alters steric and electronic profiles, potentially improving target selectivity.

Table 2: Comparison with Analogous Pyrazole Derivatives

Future Directions and Challenges

Targeted Drug Design

-

Prodrug Optimization: Hydrolysis of the ethyl ester to the carboxylic acid could enhance bioavailability, as seen in ACE inhibitors .

-

Radiopharmaceuticals: The iodine-127 isotope offers potential for radioiodination (e.g., I-131) for imaging/therapy.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume